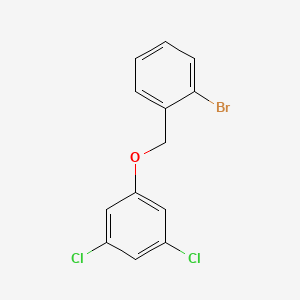

2-Bromobenzyl-(3,5-dichlorophenyl)ether

Description

Significance of Ether Linkages in Organic Scaffolds

The ether linkage (C-O-C) is a fundamental functional group that imparts specific structural and chemical properties to an organic molecule. Unlike the more reactive ester or anhydride (B1165640) linkages, the ether bond is generally characterized by its chemical stability and resistance to a wide range of reagents, making it an excellent and robust linker for connecting different molecular fragments. nih.gov This stability allows the ether group to serve as a structural unit, maintaining the integrity of a molecular scaffold while other parts of the molecule undergo chemical transformations. nih.gov In many complex natural products and synthetic molecules, including pharmaceuticals, the ether linkage provides crucial conformational flexibility or rigidity, influencing how the molecule binds to biological targets. khanacademy.org Furthermore, the oxygen atom in an ether can act as a hydrogen bond acceptor, which can influence the solubility and transport properties of a compound. nih.gov

Role of Halogenation in Modulating Molecular Properties and Reactivity

The type of halogen and its position on an aromatic ring can direct the course of chemical reactions. Halogens are electron-withdrawing groups, which can deactivate an aromatic ring towards electrophilic substitution, but they can also serve as leaving groups in nucleophilic aromatic substitution reactions. acs.org The varying reactivity among halogens (F > Cl > Br > I in terms of electronegativity, but the reverse for leaving group ability) allows for fine-tuning of a molecule's reactivity. bldpharm.com In fields like drug design, halogenation is used to enhance membrane permeability, improve binding affinity to target receptors, and alter metabolic stability. masterorganicchemistry.com

Overview of Research Directions for Halogenated Benzyl-Dichlorophenyl Ether Systems

Research into halogenated aryl ethers, including systems like benzyl-dichlorophenyl ethers, is driven by their diverse potential applications. Structurally similar compounds, such as polychlorinated and polybrominated diphenyl ethers (PCDEs and PBDEs), have been extensively studied as environmental contaminants due to their stability and bioaccumulation potential. mdpi.commdpi.com Consequently, a significant area of research involves developing analytical methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS), for their detection and quantification in various matrices. researchgate.netnih.gov

Toxicological studies on these compounds investigate their effects on biological systems, including potential disruption of thyroid hormone levels and other endocrine functions. mdpi.comnih.gov Furthermore, these molecules serve as model compounds in mechanistic studies. For example, the halogen and ether functionalities provide sites for investigating novel catalytic reactions, photocatalytic functionalization, and understanding intermolecular interactions like halogen bonding. acs.orgrsc.org The insights gained from these studies can be applied to the synthesis of new materials, agrochemicals, and pharmaceuticals.

The Compound: 2-Bromobenzyl-(3,5-dichlorophenyl)ether

This section details the specific attributes of this compound, a representative member of the halogenated aryl ether class.

Chemical Structure and Synthesis

The structure of this compound consists of a 3,5-dichlorophenyl group and a 2-bromobenzyl group linked by an ether oxygen. The most direct and widely used method for synthesizing such ethers is the Williamson ether synthesis. khanacademy.orgmasterorganicchemistry.com This reaction involves a nucleophilic substitution (SN2) mechanism.

The proposed synthesis for this specific compound would proceed in two steps:

Alkoxide Formation: 3,5-Dichlorophenol (B58162) is treated with a strong base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium 3,5-dichlorophenoxide.

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-bromobenzyl bromide. The bromide ion serves as the leaving group, yielding the final ether product, this compound.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 pathway. reddit.com

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and knowledge of similar compounds.

Interactive Data Table: Calculated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₉BrCl₂O |

| Molecular Weight | 348.02 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Insoluble in water; soluble in organic solvents like Chloroform, Dichloromethane |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation. The expected data are summarized below.

Interactive Data Table: Predicted Spectroscopic Peaks

| Spectroscopy Type | Predicted Features |

| ¹H NMR | Multiple signals in the aromatic region (approx. 6.8-7.6 ppm). A characteristic singlet for the benzylic methylene (B1212753) protons (-CH₂-) around 5.1 ppm. |

| ¹³C NMR | Signals for aromatic carbons (approx. 110-160 ppm). A signal for the benzylic carbon (-CH₂-) around 70 ppm. Signals for carbons bonded to halogens will show characteristic shifts. |

| IR Spectroscopy | C-O-C (ether) stretch: ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric). C-Cl stretch: ~800-600 cm⁻¹. C-Br stretch: ~600-500 cm⁻¹. spectroscopyonline.com Aromatic C-H stretch: >3000 cm⁻¹. |

| Mass Spectrometry | A complex molecular ion peak (M⁺) cluster due to the presence of bromine (²Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes. Characteristic fragmentation would involve cleavage of the ether bond. |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-bromophenyl)methoxy]-3,5-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-13-4-2-1-3-9(13)8-17-12-6-10(15)5-11(16)7-12/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKYUFOIVYUHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=CC(=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701232805 | |

| Record name | Benzene, 1-[(2-bromophenyl)methoxy]-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309932-98-6 | |

| Record name | Benzene, 1-[(2-bromophenyl)methoxy]-3,5-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309932-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-[(2-bromophenyl)methoxy]-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Crystallographic Analysis of 2 Bromobenzyl 3,5 Dichlorophenyl Ether and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-Bromobenzyl-(3,5-dichlorophenyl)ether is predicted to exhibit distinct signals corresponding to the protons on the two aromatic rings and the methylene (B1212753) bridge.

The protons of the 3,5-dichlorophenyl ring are expected to appear as two signals. The proton at the C2' position (H-2') and C6' position (H-6') would likely appear as a doublet, while the proton at the C4' position (H-4') would appear as a triplet, due to coupling with the adjacent protons. The electron-withdrawing nature of the two chlorine atoms would deshield these protons, causing them to resonate at a downfield region, likely between δ 7.0 and 7.5 ppm.

The protons on the 2-bromobenzyl ring would be more complex due to the differing electronic environments and coupling patterns. The protons are expected to be deshielded by the bromine atom and the ether linkage, and their signals would likely be observed in the range of δ 6.8 to 7.6 ppm.

The methylene protons (-CH₂-) of the benzyl (B1604629) group are diastereotopic and are expected to appear as a singlet, integrating to two protons, in the region of δ 5.0-5.5 ppm.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-2', H-6' | 7.30 - 7.50 | d |

| H-4' | 7.10 - 7.30 | t |

| Aromatic H (2-bromobenzyl) | 6.80 - 7.60 | m |

| -CH₂- | 5.00 - 5.50 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are based on the effects of the various substituents on the aromatic rings.

The carbon atoms of the 3,5-dichlorophenyl ring attached to the chlorine atoms (C-3' and C-5') are expected to be significantly deshielded and appear around δ 135 ppm. The carbon atom attached to the ether oxygen (C-1') would also be downfield, likely in the δ 155-160 ppm range.

For the 2-bromobenzyl ring, the carbon atom bearing the bromine (C-2) would be shifted downfield to approximately δ 120-125 ppm. The carbon of the methylene bridge (-CH₂-) is expected to resonate around δ 70 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1' | 155 - 160 |

| C-3', C-5' | 134 - 138 |

| C-2 | 120 - 125 |

| -CH₂- | 68 - 72 |

| Other Aromatic C | 115 - 130 |

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Confirmation

To unambiguously confirm the predicted structure, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same ring system. For instance, correlations would be expected between the protons of the 3,5-dichlorophenyl ring, and among the protons of the 2-bromobenzyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial in establishing the connectivity between the two aromatic rings through the ether linkage and the methylene bridge. For example, a correlation between the methylene protons and the C-1' of the dichlorophenyl ring would confirm the ether bond.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry would be essential to confirm the molecular formula of this compound, which is C₁₃H₉BrCl₂O. HRMS can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This high precision allows for the unambiguous determination of the elemental composition from the exact mass. The predicted exact mass for the [M]+• ion would be calculated, and the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would provide a definitive signature for the presence of these halogens.

Electrospray Ionization (ESI-MS) Applications

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and large molecules. For this compound, ESI-MS would likely produce a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution measurement of these ions would confirm the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments on the parent ion could be performed to study its fragmentation pattern, which would provide further structural confirmation. Expected fragmentation would involve the cleavage of the ether bond, leading to fragment ions corresponding to the 2-bromobenzyl and 3,5-dichlorophenoxy moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational excitation of molecular bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Based on the analysis of similar aromatic ethers and halogenated compounds, a hypothetical IR spectrum of this compound would likely display the following key absorptions:

C-O-C Ether Stretch: The ether linkage is a defining feature of the molecule. Asymmetric and symmetric stretching vibrations of the C-O-C bond are typically observed in the region of 1260-1000 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the aromatic rings and their substituents.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the two aromatic rings would appear above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands corresponding to the C=C stretching vibrations within the phenyl and dichlorophenyl rings would be expected in the 1600-1450 cm⁻¹ region. The substitution pattern on the rings would influence the number and position of these bands.

C-H Bending: Out-of-plane C-H bending vibrations are particularly informative for determining the substitution pattern of aromatic rings. For the 3,5-dichlorophenyl ring, a strong absorption band is expected in the 900-860 cm⁻¹ region. The 2-bromobenzyl group would show a characteristic band for ortho-disubstitution, typically around 770-735 cm⁻¹.

C-Cl Stretch: The stretching vibrations of the carbon-chlorine bonds are expected to appear in the 850-550 cm⁻¹ region. The presence of two chlorine atoms on the same ring would likely result in strong absorptions in this range.

C-Br Stretch: The carbon-bromine stretching vibration typically occurs at lower wavenumbers, in the range of 680-515 cm⁻¹.

A hypothetical data table summarizing these expected IR absorptions is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-O-C (Ether) | Asymmetric Stretch | 1260 - 1200 |

| C-O-C (Ether) | Symmetric Stretch | 1150 - 1000 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| 3,5-Dichlorophenyl C-H | Out-of-plane Bend | 900 - 860 |

| 2-Bromobenzyl C-H | Out-of-plane Bend | 770 - 735 |

| C-Cl | Stretch | 850 - 550 |

| C-Br | Stretch | 680 - 515 |

This table is predictive and not based on experimental data for the title compound.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry, conformation, and the nature of intermolecular interactions in the solid state of this compound.

Elucidation of Molecular Geometry and Conformation

An XRD analysis would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. Key parameters of interest would include:

The C-O-C bond angle of the ether linkage.

The precise bond lengths of the C-Br and C-Cl bonds, which can be influenced by the electronic environment.

Crystal Packing Analysis

A hypothetical crystallographic data table is provided below to illustrate the type of information that would be obtained from an XRD study.

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.5 |

| b (Å) | e.g., 8.2 |

| c (Å) | e.g., 15.1 |

| α (°) | 90 |

| β (°) | e.g., 98.5 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1280 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | e.g., 1.75 |

| C-O-C bond angle (°) | e.g., 118 |

| Phenyl/Dichlorophenyl dihedral angle (°) | e.g., 75 |

This table contains hypothetical data and is for illustrative purposes only, as no experimental data for the title compound has been found.

Computational and Theoretical Investigations of 2 Bromobenzyl 3,5 Dichlorophenyl Ether

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Bromobenzyl-(3,5-dichlorophenyl)ether, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the molecule's most probable conformation in the gaseous phase.

These calculations reveal the spatial relationship between the 2-bromobenzyl group and the 3,5-dichlorophenyl ring, which are connected by an ether linkage. The electronic properties, such as the distribution of electron density and the dipole moment, are also determined from the optimized structure, providing a comprehensive electronic profile of the molecule.

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-O (Ether) | 1.375 |

| C-Br | 1.910 | |

| C-Cl (meta) | 1.745 | |

| Bond Angle (°) | C-O-C | 118.5 |

| Br-C-C (benzyl) | 119.8 | |

| Cl-C-C (phenyl) | 120.5 | |

| Dihedral Angle (°) | C-C-O-C | 85.2 |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich dichlorophenyl ring, while the LUMO is often associated with the bromobenzyl moiety.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify regions of varying charge. Red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would show negative potential around the oxygen atom of the ether linkage and the chlorine atoms due to their high electronegativity. Positive potential would likely be observed around the hydrogen atoms of the benzyl (B1604629) group. This analysis is critical for predicting how the molecule will interact with other reagents and biological targets.

Reactivity and Selectivity Prediction through Computational Chemistry

Computational chemistry serves as a predictive tool for understanding the reactivity and selectivity of chemical reactions. By analyzing the electronic properties derived from quantum calculations, such as the HOMO-LUMO gap and MEP maps, chemists can predict the most likely sites for chemical attack. For instance, the electron-rich regions identified by the MEP map are probable sites for protonation or interaction with electrophiles. Fukui functions, another DFT-based concept, can be calculated to provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack.

Analysis of Bonding Characteristics and Charge Transfer (e.g., QTAIM, NBO Studies)

Theoretical chemistry provides powerful tools to investigate the electronic structure and bonding within a molecule. For this compound, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would be the primary methods to elucidate its bonding characteristics and intramolecular charge transfer.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis, developed by Richard Bader, is a method used to analyze the electron density to partition a molecule into atomic basins. This approach allows for a detailed description of the nature of chemical bonds. For this compound, a QTAIM analysis would involve calculating key topological parameters at the bond critical points (BCPs) for the various bonds within the molecule, such as the C-Br, C-Cl, C-O, and C-C bonds.

Key parameters that would be analyzed include:

Electron Density (ρ(r)) : A higher value indicates a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction).

Total Electron Energy Density (H(r)) : The sign of H(r) also helps to characterize the bond. A negative sign is indicative of a covalent character.

An illustrative table of the kind of data that would be generated from a QTAIM analysis is presented below.

Illustrative QTAIM Data for Selected Bonds

| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian (∇²ρ(r)) [a.u.] | Total Energy Density (H(r)) [a.u.] | Bond Nature |

|---|---|---|---|---|

| C-O | Value | Value | Value | Predominantly Covalent |

| C-Br | Value | Value | Value | Polar Covalent |

| C-Cl | Value | Value | Value | Polar Covalent |

Note: The values in this table are illustrative and not actual calculated data for this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic orbitals. malayajournal.org This method is particularly useful for understanding charge distribution and intramolecular interactions, such as hyperconjugation. malayajournal.org For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the electron-withdrawing effects of the bromine and chlorine substituents.

Furthermore, NBO analysis would detail the delocalization of electron density through second-order perturbation theory. This would highlight stabilizing interactions, such as the donation of electron density from a lone pair orbital of the ether oxygen to an antibonding orbital of an adjacent carbon atom.

Illustrative NBO Charge Distribution

| Atom | Natural Charge (e) |

|---|---|

| O | Value |

| Br | Value |

| Cl (C3) | Value |

| Cl (C5) | Value |

| C (benzyl) | Value |

Note: The values in this table are illustrative and not actual calculated data for this compound.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. scielo.org.za These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. docbrown.infodocbrown.info For this compound, the Gauge-Independent Atomic Orbital (GIAO) method would typically be used. The calculated chemical shifts would then be compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide theoretical spectra. These predictions would help in the assignment of the signals in an experimental spectrum to specific protons and carbon atoms in the molecule. docbrown.infodocbrown.info

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Number | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| C1 | - | Value |

| C2 | Value | Value |

| C3 | Value | Value |

Note: The values in this table are illustrative and not actual calculated data for this compound.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule. scielo.org.za These calculations can predict the wavenumbers and intensities of the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. For this compound, this would allow for the identification of characteristic peaks, such as the C-O-C ether stretch, aromatic C-H stretches, and the C-Br and C-Cl stretches. A comparison with experimental FT-IR spectra can aid in the detailed vibrational assignment. scielo.org.za

Illustrative Predicted IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | Value | Value |

| CH₂ Stretch | Value | Value |

| C-O-C Stretch | Value | Value |

| C-Br Stretch | Value | Value |

Note: The values in this table are illustrative and not actual calculated data for this compound.

UV-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net This analysis would yield the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO). researchgate.net For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π→π* transitions within the aromatic rings.

Illustrative Predicted UV-Vis Absorption Data

| Wavelength (λmax) [nm] | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| Value | Value | HOMO → LUMO |

| Value | Value | HOMO-1 → LUMO |

Note: The values in this table are illustrative and not actual calculated data for this compound.

Reactivity and Reaction Mechanisms of 2 Bromobenzyl 3,5 Dichlorophenyl Ether

Ether Cleavage Reactions

The cleavage of the C-O bond in ethers is a fundamental reaction, typically requiring strong acidic conditions. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comopenstax.orgyoutube.com The specific mechanism of cleavage for 2-Bromobenzyl-(3,5-dichlorophenyl)ether is influenced by the nature of the groups attached to the ether oxygen.

Acidic Cleavage Mechanisms (SN1, SN2, E1 Pathways)

The acidic cleavage of ethers generally proceeds via protonation of the ether oxygen, which creates a better leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Following this initial step, the reaction can follow either an SN1, SN2, or E1 pathway, largely dependent on the stability of the potential carbocation intermediates. libretexts.orgopenstax.org

For this compound, the presence of the benzyl (B1604629) group is a determining factor. Benzylic carbocations are relatively stable due to resonance delocalization of the positive charge into the aromatic ring. This stability strongly favors an SN1 pathway for the cleavage of the benzyl-oxygen bond. libretexts.org In this mechanism, the protonated ether would dissociate to form a stable 2-bromobenzyl carbocation and 3,5-dichlorophenol (B58162). The resulting carbocation would then be attacked by a nucleophile, such as a halide ion from the acid (e.g., Br⁻ from HBr).

An SN2 mechanism, which involves a backside attack by a nucleophile on the carbon adjacent to the ether oxygen, is less likely for the benzylic carbon due to the stability of the benzylic carbocation. However, it would be the expected pathway for cleavage at a less substituted primary alkyl ether. masterorganicchemistry.com Cleavage of the phenyl-oxygen bond is generally disfavored under these conditions because sp²-hybridized carbons are resistant to both SN1 and SN2 reactions. masterorganicchemistry.com

An E1 pathway, involving the elimination of a proton from the carbocation to form an alkene, is a possibility for tertiary alkyl ethers but is not a primary pathway for benzyl ethers.

Table 1: Predicted Acidic Cleavage Pathways for this compound

| Reaction Pathway | Likelihood for Benzyl-Oxygen Bond Cleavage | Likelihood for Phenyl-Oxygen Bond Cleavage | Key Intermediates |

| SN1 | High | Low | 2-Bromobenzyl carbocation, 3,5-Dichlorophenol |

| SN2 | Low | Very Low | - |

| E1 | Very Low | Not Applicable | - |

Influence of Alkyl and Aryl Substituents on Cleavage Selectivity

The substituents on both the benzyl and phenyl rings play a crucial role in modulating the reactivity and selectivity of ether cleavage.

The 2-bromo substituent on the benzyl group is an electron-withdrawing group, which will have a destabilizing effect on the adjacent benzylic carbocation formed during an SN1 reaction. This would likely decrease the rate of the SN1 cleavage compared to an unsubstituted benzyl phenyl ether. However, the benzylic position's inherent ability to stabilize a positive charge means the SN1 pathway is still expected to be dominant over an SN2 pathway.

The 3,5-dichloro substituents on the phenyl ring are also electron-withdrawing, making the 3,5-dichlorophenol a better leaving group compared to phenol. This would facilitate the initial protonation and subsequent cleavage of the ether linkage. These substituents also make the phenyl ring electron-deficient, further disfavoring any potential electrophilic attack on this ring.

Table 2: Influence of Substituents on Ether Cleavage

| Substituent | Position | Electronic Effect | Influence on SN1 Cleavage at Benzyl Position |

| Bromo | 2- (on benzyl) | Electron-withdrawing (inductive), Weakly deactivating (resonance) | Decreases rate by destabilizing the carbocation |

| Dichloro | 3,5- (on phenyl) | Electron-withdrawing (inductive), Weakly deactivating (resonance) | Increases rate by making the phenoxide a better leaving group |

Aromatic Halogen Reactivity

The halogen substituents on the aromatic rings of this compound introduce sites for potential substitution reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is generally favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

In the case of the 3,5-dichlorophenyl ring , the two chlorine atoms are meta to each other. While chlorine is an electron-withdrawing group, the meta positioning is less effective at stabilizing the negative charge of the Meisenheimer intermediate that forms during an SNAr reaction compared to ortho or para substitution. Therefore, nucleophilic substitution of the chlorine atoms on this ring would be expected to be sluggish under typical SNAr conditions.

The 2-bromobenzyl ring is less likely to undergo SNAr at the bromine-substituted carbon. The benzyl group itself is not strongly electron-withdrawing, and there are no other activating groups on this ring.

Electrophilic Aromatic Substitution on Activated/Deactivated Rings

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents on the ring determine its reactivity (activation or deactivation) and the regioselectivity of the substitution (directing effects).

The 3,5-dichlorophenyl ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing inductive effect of the two chlorine atoms. The ether oxygen is an activating, ortho,para-directing group. However, the strong deactivating effect of the two meta chloro groups will likely dominate, making electrophilic substitution on this ring very difficult. If a reaction were to occur, the incoming electrophile would be directed to the positions ortho and para to the ether linkage (C2, C4, C6), which are also ortho and para to the chloro groups.

The 2-bromobenzyl ether group attached to the other ring is an ortho,para-directing group. However, the bromine atom is a deactivating substituent. Therefore, the benzyl ring is also deactivated towards electrophilic substitution, albeit likely less so than the dichlorophenyl ring. Electrophilic attack on this ring would be directed to the positions ortho and para to the ether substituent (C4 and C6 of the benzyl ring).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Substituents | Overall Ring Activity | Predicted Major Product(s) (Position of Electrophile) |

| 3,5-Dichlorophenyl | -O-R, -Cl, -Cl | Strongly Deactivated | Substitution unlikely. If forced, at C2, C4, C6. |

| 2-Bromobenzyl | -Br, -O-R | Deactivated | C4 and C6 relative to the ether linkage. |

Oxidative and Reductive Transformations

The reactivity of this compound in oxidative and reductive transformations is primarily dictated by the benzyl ether linkage and the carbon-bromine bond. While specific studies on this exact molecule are not prevalent in the reviewed literature, its behavior can be inferred from the well-established reactivity of substituted benzyl ethers and aryl bromides.

Oxidative Transformations

The benzylic C-H bond in the 2-bromobenzyl group is susceptible to oxidation. Various oxidizing agents can be employed to transform the ether into different products, primarily esters or aldehydes.

One of the most common reagents for the oxidation of benzyl ethers is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.netdu.ac.incdnsciencepub.comrsc.org The reaction mechanism is believed to involve a hydride abstraction from the benzylic carbon, forming a stabilized carbocation, which then undergoes further reaction to yield the final product. du.ac.inrsc.org The presence of electron-donating or withdrawing groups on the aromatic rings can influence the reaction rate. du.ac.in For instance, electron-rich benzyl ethers are more readily oxidized. researchgate.netrsc.org In the case of this compound, the electron-withdrawing chloro and bromo substituents would likely make the oxidation more challenging compared to unsubstituted benzyl ethers.

Other oxidizing agents that have been successfully used for the oxidation of benzyl ethers include potassium permanganate (B83412) (KMnO4) under phase transfer catalysis, which can convert benzyl ethers to benzoate (B1203000) esters. tandfonline.com N-Bromosuccinimide (NBS) has also been shown to selectively oxidize benzyl methyl ethers to either aromatic aldehydes or methyl esters, depending on the reaction conditions. nih.gov Furthermore, catalytic systems, such as those based on copper (Cu₂O/C₃N₄ with TBHP and oxygen) or zinc, have been developed for the selective oxidation of benzyl ethers to esters under mild conditions. rsc.orgrsc.orgproquest.com Hypervalent iodine reagents, like in-situ generated o-iodoxybenzoic acid (IBX), also provide a method for the oxidative cleavage of benzyl ethers. proquest.comsiu.edu

The expected major product from the oxidation of this compound would be the corresponding ester, 3,5-dichlorophenyl 2-bromobenzoate, or the aldehyde, 2-bromobenzaldehyde, along with 3,5-dichlorophenol.

Table 1: General Oxidative Transformations of Benzyl Ethers

| Oxidizing Agent/System | Typical Products | General Observations |

|---|---|---|

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Aldehydes, Ketones, Esters, Alcohols | Reaction proceeds readily with activated benzyl ethers. researchgate.netdu.ac.incdnsciencepub.comrsc.org |

| Potassium Permanganate (KMnO₄) / Phase Transfer Catalyst | Benzoate Esters | Offers regiospecific oxidation. tandfonline.com |

| N-Bromosuccinimide (NBS) | Aromatic Aldehydes or Esters | Product selectivity can be controlled by reaction conditions. nih.gov |

| Cu₂O/C₃N₄ with TBHP & O₂ | Benzoates | Efficient and selective catalysis at room temperature. rsc.orgrsc.org |

| o-Iodoxybenzoic Acid (IBX) | Carbonyl Compounds | Effective for oxidative deprotection of benzyl ethers. proquest.comsiu.edu |

Reductive Transformations

Reductive transformations of this compound can target two main sites: the benzyl ether linkage and the carbon-bromine bond.

Catalytic hydrogenation is a standard and effective method for the cleavage of benzyl ethers. youtube.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The process results in the cleavage of the C-O bond of the ether, yielding an alcohol and a hydrocarbon. In the case of this compound, this would lead to the formation of 2-bromotoluene (B146081) and 3,5-dichlorophenol. This method is considered a reduction because the number of bonds to oxygen at the benzylic carbon is decreased. youtube.com

Simultaneously, the carbon-bromine bond on the benzyl ring is susceptible to reductive dehalogenation under catalytic hydrogenation conditions. Aryl bromides can be reduced more readily than aryl chlorides. organic-chemistry.org Therefore, it is conceivable that under appropriate conditions, the bromine atom could be selectively removed to yield benzyl-(3,5-dichlorophenyl)ether, or complete reduction could lead to toluene (B28343) and 3,5-dichlorophenol.

Alternative reductive methods could involve dissolving metal reductions, though these are generally harsher conditions. The choice of reducing agent and reaction conditions would be crucial to control the selectivity of the reduction.

Table 2: General Reductive Transformations of Benzyl Ethers and Aryl Bromides

| Reducing Agent/System | Target Functional Group | Typical Products | General Observations |

|---|---|---|---|

| H₂ / Pd-C | Benzyl Ether | Alcohol and Hydrocarbon | Common method for deprotection of benzyl ethers. youtube.com |

| H₂ / Pd-C | Aryl Bromide | Dehalogenated Aromatic Compound | Bromides are generally reduced more readily than chlorides. organic-chemistry.org |

| LiAlH₄ | Benzyl Ether | Alcohol and Hydrocarbon | Can be used for benzyl ether cleavage. organic-chemistry.org |

| Na / NH₃ (Birch Reduction) | Aromatic Ring / Benzyl Ether | Partially hydrogenated ring / Cleaved ether | Harsh conditions that can affect multiple functional groups. acs.org |

In Vitro Biological Activity and Mechanistic Insights for 2 Bromobenzyl 3,5 Dichlorophenyl Ether Analogs

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Analogs of 2-Bromobenzyl-(3,5-dichlorophenyl)ether, particularly those within the diaryl and benzyl (B1604629) ether families, have demonstrated notable antimicrobial effects against a spectrum of clinically relevant pathogens.

Evaluation against Bacterial and Fungal Pathogens

Research into substituted benzyl ether analogs has identified potent antibacterial and antifungal activities. A study focusing on novel phenyl- and benzimidazole-substituted benzyl ethers revealed significant efficacy against both standard and resistant bacterial strains, as well as pathogenic fungi. One of the most effective compounds from this series, a benzimidazole-substituted benzyl ether designated as compound 6g , displayed powerful antibacterial action, particularly against Gram-positive bacteria. nih.govresearchgate.net It recorded a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against Staphylococcus aureus and 6.25 µg/mL against Methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net

Similarly, a series of dicationic diaryl ethers showed potent activity against challenging drug-resistant bacteria. nih.gov The most potent among these, a bis-indole diphenyl ether, exhibited an exceptionally low MIC value of 0.06 µg/mL against MRSA, highlighting the potential of the diaryl ether scaffold in combating antibiotic resistance. nih.gov Other analogs with piperidinyl and thiomorpholinyl substitutions also demonstrated significant activity against both MRSA and Vancomycin-resistant Enterococcus (VRE). nih.gov

Studies on benzyl bromide derivatives, which share the benzyl structural element, also confirmed their effectiveness. Two specific benzyl bromide compounds (1a and 1c ) showed considerable activity against S. aureus, S. pyogenes, and E. faecalis. nih.gov Compound 1a was noted as the most effective against the fungus Candida albicans, with an MIC of 0.25 mg/mL. nih.gov

Table 1: Antimicrobial Activity of Selected Benzyl and Diaryl Ether Analogs

| Compound Class | Specific Analog | Test Organism | Activity (MIC) | Source |

|---|---|---|---|---|

| Benzimidazole-Substituted Benzyl Ether | Compound 6g | Staphylococcus aureus | 3.12 µg/mL | nih.govresearchgate.net |

| Benzimidazole-Substituted Benzyl Ether | Compound 6g | MRSA | 6.25 µg/mL | nih.govresearchgate.net |

| Dicationic Diaryl Ether | Bis-indole diphenyl ether 19 | MRSA | 0.06 µg/mL | nih.gov |

| Benzyl Bromide Derivative | Compound 1a | Candida albicans | 0.25 mg/mL | nih.gov |

| Benzyl Bromide Derivative | Compound 1c | Candida krusei | 0.5 mg/mL | nih.gov |

Mechanisms of Action: Molecular Targets and Pathway Modulation

The mechanism of antimicrobial action for diaryl and benzyl ether analogs is believed to involve the disruption of bacterial membrane integrity and function. For instance, lariat (B8276320) ethers, which are macrocyclic polyether compounds, are thought to penetrate the bacterial structure, leading to altered membrane permeability and the inhibition of efflux pumps. mdpi.com The presence of aromatic groups, a key feature of the benzyl ether structure, may enhance the interaction between these compounds and the lipid bilayer of bacterial membranes. researchgate.net This disruption can compromise ion homeostasis and the regulated flow of cations, which is critical for the function of many essential enzymes. mdpi.com In some resistant strains like S. aureus 1199B, which overexpresses the NorA efflux pump, the disruption of the membrane or its cation gradient can diminish resistance and restore the potency of antibiotics like norfloxacin. mdpi.com

Anticancer Activity Studies

The diaryl ether scaffold is recognized as a privileged structure in medicinal chemistry, with numerous analogs demonstrating significant anticancer properties. rsc.orgacs.orgnih.gov

In Vitro Cytotoxicity against Cancer Cell Lines

A variety of diaryl ether analogs have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. A series of novel steroidal diaryl ethers were tested against a panel of cell lines including A2780 (ovarian), MCF-7 (breast), MDA-MB-231 (breast), HeLa (cervical), and SiHa (cervical). nih.gov A quinoline (B57606) derivative from this series demonstrated notable antiproliferative effects, with low micromolar IC₅₀ values against MCF-7 and HeLa cells. nih.gov

In another study, diaryl ether hydroxamic acids were synthesized and showed micromolar activity against four different cancer cell lines. nih.gov Furthermore, benzoxazole-based compounds, which can be considered structural analogs, were evaluated as dual antagonists for peroxisome proliferator-activated receptors (PPARα/γ). One compound, 3f , was identified as the most cytotoxic, showing particular potency against the colorectal cancer cell lines HT-29 and HCT116. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Diaryl Ether Analogs

| Compound Class | Target Cell Line | Activity | Source |

|---|---|---|---|

| Steroidal Diaryl Ether (Quinoline derivative) | MCF-7 (Breast Cancer) | Low micromolar IC₅₀ | nih.gov |

| Steroidal Diaryl Ether (Quinoline derivative) | HeLa (Cervical Cancer) | Low micromolar IC₅₀ | nih.gov |

| Diaryl Ether Hydroxamic Acids | Various (4 lines) | Micromolar activity | nih.gov |

| Benzoxazole-based PPARα/γ Antagonist (Compound 3f) | HT-29 (Colorectal Cancer) | High potency | nih.gov |

| Benzoxazole-based PPARα/γ Antagonist (Compound 3f) | HCT116 (Colorectal Cancer) | High potency | nih.gov |

Investigations into Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. frontiersin.org Studies on diaryl ether analogs indicate their ability to trigger this process in cancer cells. For example, the cytotoxic benzoxazole-based compound 3f was shown to induce a concentration-dependent activation of caspases in colorectal cancer models. nih.gov Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. Their activation by this diaryl ether analog points to the induction of apoptosis as a key mechanism behind its anticancer effect. nih.gov

Inhibition of Cell Proliferation and Related Molecular Mechanisms

Beyond apoptosis, diaryl ether analogs can inhibit cancer cell proliferation by interfering with the cell cycle and essential cellular machinery. The steroidal diaryl ethers, for instance, were found to disturb the polymerization of tubulin. nih.gov Tubulin is the protein subunit of microtubules, which are critical for cell division, structure, and intracellular transport. Agents that interfere with tubulin dynamics can halt the cell cycle and prevent proliferation, making tubulin a key target for anticancer drugs. nih.gov

The benzoxazole-based diaryl ether analog 3f was also found to induce cell-cycle arrest in colorectal cancer cells, providing another mechanism for its antiproliferative activity. nih.gov By halting the progression of the cell cycle, such compounds prevent cancer cells from dividing and growing.

Antioxidant Activity Assessments

Direct assessment of the antioxidant capacity of this compound has not been reported. However, studies on related phenolic compounds provide some insights. The antioxidant activity of phenols is attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. nih.gov The presence of electron-donating groups on the aromatic ring generally enhances this activity.

In the case of this compound, the absence of a free hydroxyl group suggests that it is unlikely to exhibit significant radical scavenging activity through the same mechanism as phenolic antioxidants. Any potential antioxidant properties would likely arise from other structural features or metabolic activation, though no data is currently available to support this. For instance, studies on polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones have explored their antioxidant capacities through various assays, including the inhibition of lipid peroxidation and radical scavenging. mdpi.com

Enzyme Inhibition Studies (e.g., Proteases, Specific Metabolic Enzymes)

While there is no information on enzyme inhibition by this compound, the broader class of polybrominated diphenyl ethers (PBDEs) has been shown to interact with various enzymes. For example, certain polybrominated phenols and diphenyl ethers isolated from marine sponges have demonstrated inhibitory activity against enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH) and 15-lipoxygenase. nih.govacs.org These findings suggest that halogenated diphenyl ether scaffolds can be a source of enzyme inhibitors.

Additionally, research on other diaryl ether derivatives has shown potent inhibition of specific enzymes. For instance, analogs of triclosan, a diphenyl ether, have been designed as inhibitors of Toxoplasma gondii enoyl reductase (TgENR), an enzyme essential for the parasite's survival. nih.gov These studies highlight that the diaryl ether motif can be a versatile scaffold for developing enzyme-specific inhibitors.

A study on 3,5-dichlorobenzyl ester derivatives found that 3,5-dichlorobenzyl alcohol was a highly active fragment for antifungal activity, which was linked to the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov Although this compound is an ester and not an ether, the presence of the 3,5-dichlorobenzyl moiety is a shared structural feature with the target compound.

Ligand-Target Interactions based on Molecular Docking

No molecular docking studies have been published for this compound. However, molecular docking has been effectively used to understand the interactions of other complex molecules. For example, in the development of 3-methoxy flavone (B191248) derivatives as anticancer agents, docking studies were used to investigate their binding modes within the active sites of the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov Such computational approaches could be valuable in predicting potential biological targets for this compound and guiding experimental work.

Other In Vitro Biological Activities (e.g., Biofilm Inhibition, Anti-Thrombolytic Effects)

There is no available data on the biofilm inhibition or anti-thrombolytic effects of this compound. However, the general class of compounds has been a subject of such investigations.

Biofilm formation is a critical aspect of many bacterial infections, and strategies to inhibit it are of great interest. nih.gov Certain flavonoids, for example, have been shown to inhibit biofilm formation by oral pathogens like Streptococcus mutans. nih.gov While structurally different, these studies underscore the potential for diverse small molecules to interfere with biofilm development.

Structure-Activity Relationship (SAR) Investigations

Specific structure-activity relationship (SAR) studies for this compound analogs are not available. However, SAR studies on related classes of compounds can provide valuable hypotheses for future research.

Impact of Halogen Position and Number on Biological Profiles

The position and number of halogen atoms on diphenyl ether scaffolds are known to be critical for their biological activity. In the case of polybrominated diphenyl ethers (PBDEs), the congener's specific bromination pattern dictates its toxicological profile and biological effects. nih.gov For instance, lower-brominated PBDEs are often considered more bioaccumulative and potentially more toxic than their higher-brominated counterparts. wikipedia.org The chlorine substitution pattern on the phenyl ring of this compound (meta-positions) would likewise be expected to significantly influence its biological interactions.

Influence of Ether Linkage and Aromatic Ring Substituents on Activity

The ether linkage in diphenyl ethers provides a certain degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be crucial for fitting into the binding pockets of target proteins. The nature and position of substituents on the aromatic rings further modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl ring was found to be highly favored for inhibitory activity against the deubiquitinase USP1/UAF1. acs.orgnih.gov This highlights the sensitivity of biological activity to subtle changes in substituent placement. The presence of the 2-bromo substituent on the benzyl ring and the 3,5-dichloro substituents on the phenyl ring of the target compound are undoubtedly key determinants of its yet-to-be-discovered biological profile.

Environmental Behavior and Degradation Pathways of Halogenated Aryl Ethers

Environmental Fate and Persistence Considerations

Halogenated aryl ethers, a class to which 2-Bromobenzyl-(3,5-dichlorophenyl)ether belongs, are recognized for their persistence in the environment. Like many halogenated organic compounds, they generally exhibit limited biodegradability and a tendency to accumulate. nih.gov Brominated flame retardants (BFRs), a prominent group of halogenated ethers, are known to be toxic, persistent, and bioaccumulative. nih.govcapes.gov.br Their presence has been detected in various environmental compartments including air, water, soil, and sediments, often far from their production sites. nih.gov Traces of BFRs have also been found in wildlife and human samples, highlighting their potential for bioaccumulation. nih.gov

The environmental persistence of these compounds is a significant concern. For instance, certain brominated flame retardants are ranked as persistent, liable to be bioaccumulative, and toxic. researchgate.net The chemical stability of the aryl ether linkage, combined with the presence of halogen substituents, contributes to their recalcitrance.

Abiotic Degradation Processes

Abiotic processes, which are physical and chemical reactions occurring in the environment, can contribute to the transformation of halogenated aryl ethers. These processes include photolysis and hydrolysis. nih.gov

Photolytic Degradation Mechanisms

Photolytic degradation, the breakdown of compounds by light, is a significant abiotic pathway for many halogenated aromatic compounds. Polybrominated diphenyl ethers (PBDEs), for example, can be photochemically degraded by UV or sunlight in various media. nih.govnih.gov This degradation often proceeds through a sequential dehalogenation mechanism, where bromine atoms are removed one by one. nih.gov Studies on decabromodiphenyl ether (BDE-209) have shown that it undergoes rapid reductive debromination, leading to the formation of less brominated, and potentially more toxic, congeners. nih.govnih.gov The rate of photolysis can be influenced by factors such as light intensity and the surrounding medium. nih.gov For instance, the photodegradation of PBDEs has been shown to follow pseudo-first-order kinetics. nih.gov The wavelength of UV radiation can also affect the efficiency of degradation. mdpi.com

Hydroxylated PBDEs have been found to undergo rapid photolytic transformation in water, and their degradation can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs) under certain conditions. nih.gov The presence of substances like humic acid can inhibit photodegradation due to light-shielding effects, while certain metal ions may also have an adverse effect. mdpi.com

Interactive Table: Photodegradation of Selected Halogenated Ethers

| Compound | Light Source | Medium | Key Findings | Reference |

| Decabromodiphenyl ether (BDE-209) | UV lamp and sunlight | Organic and aqueous solvents, soils, sediments | Sequential dehalogenation; formation of less brominated PBDEs. | nih.govnih.gov |

| Decabromodiphenyl ether (BDE-209) | UV-B light | Water | Complete degradation observed after 60 minutes. | mdpi.com |

| Hydroxylated PBDEs | UV light | Water (pH 7 and 11), water/methanol, water/hydrogen peroxide | Rapid transformation; potential formation of PBDDs. | nih.gov |

| Decabromodiphenyl ether (BDE-209) | Mercury and Xenon lamps | Soil suspensions | Degradation follows pseudo-first-order kinetics; inhibited by soil particles. | mdpi.com |

Hydrolytic Stability and Pathways

The ether linkage in compounds like this compound can be susceptible to hydrolysis, which is the cleavage of a chemical bond by the addition of water. Benzyl (B1604629) ethers, for example, can undergo hydrolysis in aqueous media, which would lead to the formation of an alcohol and a phenol. In the case of this compound, this would theoretically yield 2-bromobenzyl alcohol and 3,5-dichlorophenol (B58162). However, the stability of the ether bond can be significant, and the rate of hydrolysis under typical environmental conditions is often slow for such compounds.

Biotic Degradation Processes

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial set of processes for the ultimate removal of persistent organic pollutants from the environment.

Microbial Degradation Pathways (e.g., O-methylation, Dehalogenation)

Microorganisms have evolved diverse metabolic pathways to degrade a wide range of chemical structures, including halogenated aryl ethers. Under anaerobic conditions, methanogenic consortia have demonstrated the ability to almost completely dehalogenate even highly halogenated diaryl ethers. nih.gov For instance, the anaerobic degradation of 2,2',4,4'-tetrabrominated diphenyl ether (BDE-47) has been shown to proceed via reductive debromination, producing less brominated congeners. nih.gov Certain bacterial species, such as Acetobacterium sp., have been implicated in this process. nih.gov

Under aerobic conditions, bacteria have also been shown to degrade halogenated diphenyl ethers. For example, a strain of Acinetobacter sp. isolated from activated sludge was capable of degrading BDE-47, using it as a carbon source. rsc.org The degradation of lignin-related model compounds with a β-aryl ether bond, such as veratrylglycerol-β-(2,4-dichlorophenyl) ether, has been observed in bacteria. nih.gov The initial step in the degradation of such compounds by some bacteria is the cleavage of the β-aryl ether bond. nih.gov

Enzymatic Biotransformations

The cleavage of the aryl ether bond is a key step in the degradation of these compounds. In nature, this is often accomplished by specific enzymes. For example, the degradation of lignin, a complex polymer containing numerous aryl ether linkages, involves enzymes such as β-etherases. researchgate.net These enzymes, found in bacteria like Sphingobium sp. SYK-6 and fungi, can selectively cleave the β-O-4 aryl ether bond. rsc.orgresearchgate.netacs.org

The enzymatic cleavage of the β-O-4 linkage often requires an initial oxidation step at the α-carbon, which is carried out by NAD+-dependent dehydrogenases. osti.gov Following this oxidation, a glutathione-dependent β-etherase can cleave the ether bond. researchgate.netosti.gov This enzymatic system highlights a potential pathway for the breakdown of the benzyl ether structure within this compound.

Interactive Table: Microbial and Enzymatic Degradation of Related Compounds

| Compound/Linkage | Organism/Enzyme | Key Transformation | Reference |

| 2,2',4,4'-tetrabrominated diphenyl ether (BDE-47) | Acinetobacter sp. | Aerobic degradation, using BDE-47 as a carbon source. | rsc.org |

| 2,2',4,4'-tetrabrominated diphenyl ether (BDE-47) | Anaerobic microbial consortia (e.g., containing Acetobacterium sp.) | Anaerobic reductive debromination. | nih.gov |

| Veratrylglycerol-β-(2,4-dichlorophenyl) ether | Bacteria | Cleavage of the β-aryl ether bond. | nih.gov |

| β-O-4 aryl ether linkage | Sphingobium sp. SYK-6 (β-etherases LigF, LigE) | Glutathione-dependent cleavage of the ether bond. | researchgate.netosti.gov |

| β-O-4 aryl ether linkage | Dichomitus squalens (β-etherase Ds-GST1) | Selective cleavage of the ether bond in a glutathione-dependent reaction. | acs.org |

Formation of Transformation Products

Microbial degradation is a primary mechanism for the breakdown of such persistent organic pollutants. researchgate.netnih.gov The process for halogenated aromatics is often initiated by enzymes like dioxygenases and monooxygenases, which introduce hydroxyl groups onto the aromatic rings, or by enzymes that cleave ether linkages. nih.govresearchgate.netnih.gov These initial steps increase the water solubility of the compound and make it susceptible to further degradation.

Two principal initial degradation pathways are proposed for this compound:

Ether Bond Cleavage: A likely primary point of metabolic attack is the ether linkage. Studies on aralkyl ethers, such as dibenzyl ether, by bacterial strains like Rhodococcus sp. DEE5151 have shown that degradation is initiated by the oxidation of the Cα-methylene group adjacent to the ether oxygen. nih.gov This oxidation forms an unstable hemiacetal, which would spontaneously cleave. This cleavage can also be catalyzed by acids in the environment. nih.govwikipedia.orgacs.org For this compound, this would result in the formation of two primary transformation products: 3,5-dichlorophenol and 2-bromobenzaldehyde. The latter is likely to be rapidly oxidized further to 2-bromobenzoic acid. nih.gov

Aromatic Ring Hydroxylation: An alternative initial step involves the enzymatic hydroxylation of one of the aromatic rings. This is a common reaction catalyzed by cytochrome P450 monooxygenases in various microorganisms, including fungi and bacteria, during the degradation of aromatic compounds. researchgate.netnih.gov The hydroxylation could occur on either the 3,5-dichlorophenyl ring or the 2-bromobenzyl ring, leading to the formation of various hydroxylated intermediates. Subsequent degradation would then proceed via ether cleavage and/or further hydroxylation, eventually leading to ring fission.

Following these initial steps, the resulting intermediate products undergo further degradation. Halogenated phenols and benzoic acids are known to be metabolized by specialized microorganisms, which can lead to the removal of halogen substituents and the cleavage of the aromatic ring. nih.govnih.gov The complete mineralization of this compound would involve the conversion of the organic structure to carbon dioxide, water, and inorganic halides.

The table below details the plausible initial transformation products of this compound based on established degradation pathways for similar compounds.

Table 1: Proposed Initial Transformation Products of this compound

| Compound Name | Molecular Formula | Proposed Formation Pathway | Reference |

|---|---|---|---|

| 3,5-Dichlorophenol | C₆H₄Cl₂O | Cleavage of the ether bond. | nih.gov |

| 2-Bromobenzaldehyde | C₇H₅BrO | Cleavage of the ether bond. | nih.gov |

| 2-Bromobenzoic acid | C₇H₅BrO₂ | Oxidation of 2-bromobenzaldehyde. | nih.gov |

Advanced Research Directions and Future Perspectives for 2 Bromobenzyl 3,5 Dichlorophenyl Ether

Design and Synthesis of Novel Derivatives with Enhanced Properties

The core structure of 2-Bromobenzyl-(3,5-dichlorophenyl)ether presents multiple opportunities for the design and synthesis of novel derivatives with potentially enhanced physical, chemical, or biological properties. Future research will likely focus on modifications at several key positions:

Modification of the Benzyl (B1604629) Ring: The bromine atom on the benzyl ring is a versatile synthetic handle. It can be replaced by various functional groups through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new aryl, alkyl, or alkynyl substituents. These modifications can significantly alter the molecule's steric and electronic properties.

Modification of the Dichlorophenyl Ring: The chlorine atoms on the phenyl ring contribute to the compound's lipophilicity and electronic nature. The synthesis of analogues with different halogen patterns (e.g., fluorine, chlorine, bromine at other positions) or the introduction of other substituents like nitro, amino, or methoxy (B1213986) groups could modulate its activity and selectivity towards biological targets.

Alterations to the Ether Linkage: While the ether bond is relatively stable, replacing the oxygen atom with sulfur (to form a thioether) or a methylene (B1212753) group (to create a diarylmethane structure) would yield compounds with different bond angles and conformational flexibility, potentially leading to novel biological activities. organic-chemistry.org

The synthesis of these new derivatives will likely employ modern catalytic methods to ensure efficiency and control. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Deeper Elucidation of Reaction Mechanisms using Advanced Techniques

Understanding the mechanisms of reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and yields. Future research in this area will likely involve a combination of advanced analytical and spectroscopic techniques:

In-situ Spectroscopic Monitoring: Techniques such as ReactIR (in-situ infrared spectroscopy) and process mass spectrometry can provide real-time information about the concentration of reactants, intermediates, and products throughout a chemical reaction. This data is invaluable for identifying transient intermediates and understanding the reaction kinetics of, for example, Ullmann-type diaryl ether syntheses. organic-chemistry.org

Kinetic Isotope Effect (KIE) Studies: By selectively replacing atoms with their heavier isotopes (e.g., hydrogen with deuterium, carbon-12 with carbon-13), chemists can determine which bonds are broken in the rate-determining step of a reaction. This is a powerful tool for distinguishing between proposed reaction mechanisms.

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (e.g., COSY, HMBC, HSQC) will continue to be essential for the unambiguous structural characterization of novel derivatives.

These advanced techniques will provide a more detailed picture of the reaction pathways, allowing for the rational design of more efficient and selective synthetic routes.

Integration of Computational and Experimental Studies for Predictive Modeling

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. For this compound and its derivatives, this integration can accelerate the discovery process:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to model the electronic structure of the molecule, predict its reactivity, and calculate spectroscopic properties. This can help in understanding the outcomes of chemical reactions and in the interpretation of experimental data.

Molecular Docking and Dynamics Simulations: If a biological target for this class of compounds is identified, molecular docking can predict the preferred binding orientation and affinity of different derivatives. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and to understand the key intermolecular interactions driving binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of derivatives and measuring their biological activity, QSAR models can be developed to correlate specific structural features with activity. These models can then be used to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis.

This integrated approach allows for a more targeted and efficient exploration of the chemical space around this compound.

Exploration of New Biological Targets and Mechanisms of Action

The structural features of this compound, particularly the presence of halogenated aromatic rings, are found in many biologically active molecules. This suggests that this compound and its derivatives could have interesting pharmacological properties. Future research should focus on:

High-Throughput Screening: Screening this compound and a library of its derivatives against a wide range of biological targets (e.g., enzymes, receptors, ion channels) could uncover novel biological activities.

Phenotypic Screening: An alternative to target-based screening is phenotypic screening, where compounds are tested for their effects on cell behavior (e.g., cell viability, proliferation, differentiation). This approach can identify compounds with interesting biological effects even if the specific molecular target is unknown.

Mechanism of Action Studies: For any identified "hit" compounds, subsequent studies would be necessary to elucidate their mechanism of action. This could involve techniques such as proteomics, transcriptomics, and cellular imaging to identify the molecular pathways perturbed by the compound.

Given that some polychlorinated diphenyl ethers (PCDEs) are known to interact with the aryl hydrocarbon receptor, this would be a logical starting point for investigating the biological targets of this compound. mdpi.com

Environmental Impact Assessment and Remediation Strategies for Related Compounds

The presence of chlorine atoms in this compound raises potential environmental concerns, as many halogenated aromatic compounds are persistent organic pollutants (POPs). nih.gov Research in this area should focus on:

Biodegradation Studies: Investigating the susceptibility of this compound and its derivatives to microbial degradation is crucial for understanding their environmental fate. This would involve incubating the compounds with various soil and water microorganisms and analyzing for breakdown products.

Toxicity Assessment: The toxicity of this compound and its potential metabolites should be assessed using various model organisms, such as algae, daphnia, and zebrafish. mdpi.com This would provide data on its potential to cause harm to aquatic ecosystems.

Development of Remediation Technologies: If this class of compounds is found to be environmentally persistent, research into remediation strategies will be necessary. This could include advanced oxidation processes, such as photocatalysis or ozonolysis, which have shown promise for the degradation of other halogenated pollutants.

The following table summarizes the environmental concerns associated with a related class of compounds, polychlorinated diphenyl ethers (PCDEs):

| Environmental Concern | Description |

| Persistence | Resistant to degradation in the environment. |

| Bioaccumulation | Accumulates in the fatty tissues of organisms. |

| Biomagnification | Concentration increases up the food chain. |

| Long-Range Transport | Can be transported far from its source via atmospheric and oceanic currents. |

| Toxicity | Can cause a range of adverse effects in wildlife, including reproductive and developmental problems. mdpi.com |

Development of Green Chemistry Approaches for Synthesis

Traditional methods for the synthesis of diaryl ethers, such as the Ullmann condensation, often require harsh reaction conditions (high temperatures, stoichiometric copper) and the use of high-boiling polar aprotic solvents. umass.edu Future research will undoubtedly focus on developing greener synthetic routes to this compound and its derivatives. Key areas for improvement include:

Catalyst Development: The development of more active and robust catalysts, for example, based on earth-abundant metals like copper or iron, could allow for lower catalyst loadings and milder reaction conditions. nih.gov The use of nanocatalysts is also a promising area. nih.gov

Solvent Selection: Replacing traditional solvents like DMF or NMP with more environmentally benign alternatives, such as water, ethanol, or supercritical CO2, would significantly reduce the environmental footprint of the synthesis. nih.gov

Energy Efficiency: The use of microwave or flow chemistry technologies can often reduce reaction times and energy consumption compared to traditional batch heating.

The principles of green chemistry provide a framework for designing synthetic processes that are safer, more efficient, and less harmful to the environment.

Q & A

Basic: What are the standard synthetic routes for 2-Bromobenzyl-(3,5-dichlorophenyl)ether?

Methodological Answer:

The compound can be synthesized via Ullmann coupling or nucleophilic aromatic substitution (SNAr). For SNAr, the reaction typically involves:

- Reacting 2-bromobenzyl bromide with 3,5-dichlorophenol under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (80–120°C).

- Monitoring reaction progress via TLC or HPLC to optimize yield and minimize byproducts like dehalogenated intermediates .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Advanced: How can reaction conditions be optimized to suppress competing elimination or dimerization pathways?

Methodological Answer:

Key parameters include:

- Solvent selection : Use DMSO for enhanced nucleophilicity of the phenoxide ion, reducing side reactions.

- Temperature control : Gradual heating (e.g., 60°C → 100°C) to favor substitution over elimination.

- Catalysts : Addition of Cu(I) or Pd-based catalysts (e.g., CuI/PPh₃) to accelerate coupling efficiency in Ullmann-type reactions .

- Stoichiometry : A 1.2:1 molar ratio of 2-bromobenzyl bromide to 3,5-dichlorophenol minimizes dimerization.

Validate purity via ¹H/¹³C NMR and HRMS to confirm ether linkage and absence of bromine loss .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) for purity assessment.

- Spectroscopy :

- ¹H NMR (CDCl₃): Aromatic protons (δ 6.8–7.5 ppm), benzylic CH₂ (δ 4.5–5.0 ppm).

- FT-IR : C-O-C stretch (~1250 cm⁻¹) and C-Br stretch (~600 cm⁻¹).

- Mass spectrometry : ESI-HRMS to confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₃H₈BrCl₂O: 352.89) .

Advanced: How can hyphenated techniques (e.g., GC-MS/MS) resolve co-eluting contaminants in environmental samples?

Methodological Answer:

- GC-MS/MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Monitor fragment ions (e.g., m/z 352 → 277 for parent compound).

- Detection limits : Achieve sub-ppb quantification via isotope dilution (e.g., ¹³C-labeled internal standards) .

- Data validation : Cross-reference with NIST spectral libraries and spiked recovery experiments (85–110% recovery) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis.

- Stability : Susceptible to bromine displacement in humid environments; conduct stability tests via accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How do substituent effects (e.g., Cl vs. Br) influence its metabolic fate in in vitro assays?

Methodological Answer: